Azepan-3-one hydrochloride
Overview
Description
Azepan-3-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a hydrochloride salt form of azepan-3-one, a seven-membered heterocyclic compound containing a nitrogen atom. This compound is known for its unique structure and properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepan-3-one hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 6-aminohexanoic acid under acidic conditions to form azepan-3-one, which is then converted to its hydrochloride salt by reacting with hydrochloric acid . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent, such as ethanol or water, and maintaining an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar cyclization and acidification processes. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Azepan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce amines .
Scientific Research Applications
Azepan-3-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azepan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways vary based on its application, but it often involves binding to active sites of enzymes or receptors, altering their activity .
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one: Another seven-membered lactam with similar properties but different reactivity.
Caprolactam: A six-membered lactam used in the production of nylon-6.
Piperidin-2-one: A six-membered lactam with different chemical properties and applications.
Uniqueness
Azepan-3-one hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
azepan-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-1-2-4-7-5-6;/h7H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBQGYSXJGCMNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719918 | |
Record name | Azepan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65326-54-7 | |
Record name | Azepan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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